2-Phenacylcyclohexane-1-carboxylic acid
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Overview
Description
TRANS-2-(2-OXO-2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . This compound contains a cyclohexane ring substituted with a carboxylic acid group and a phenylethyl ketone group, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-2-(2-OXO-2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the reaction of cyclohexanone with phenylacetic acid under acidic conditions to form the intermediate compound, which is then oxidized to yield the final product . The reaction conditions often include the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
TRANS-2-(2-OXO-2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products
Oxidation: Formation of more oxidized carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters.
Scientific Research Applications
TRANS-2-(2-OXO-2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of TRANS-2-(2-OXO-2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and physiological responses . For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
TRANS-2-(2-OXO-2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXYLIC ACID: shares structural similarities with other cyclohexane derivatives and phenylethyl ketones.
CYCLOHEXANE-1-CARBOXYLIC ACID: Lacks the phenylethyl ketone group, making it less complex.
PHENYLETHYL KETONE: Lacks the cyclohexane ring and carboxylic acid group.
Uniqueness
The uniqueness of TRANS-2-(2-OXO-2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXYLIC ACID lies in its combination of a cyclohexane ring, a carboxylic acid group, and a phenylethyl ketone group, which imparts distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
2-phenacylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPDKWMENPRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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